2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride
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Overview
Description
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride is a chemical compound with significant interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups, which contribute to its reactivity and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride typically involves the following steps:
Starting Material: The synthesis begins with 3-chloro-5-(trifluoromethyl)pyridine.
Alkylation: The pyridine derivative undergoes alkylation with ethylamine to form 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylamine.
Quaternization: The ethylamine derivative is then quaternized using hydrochloric acid to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent quality and yield. Reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom on the pyridine ring can be replaced by nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can target the pyridine ring or the trifluoromethyl group, depending on the conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Major Products
Nucleophilic Substitution: Products include azido or thiol-substituted pyridine derivatives.
Oxidation: N-oxides of the pyridine ring.
Reduction: Reduced forms of the pyridine ring or the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride is used as an intermediate in the synthesis of more complex molecules. Its unique substituents make it a valuable building block for designing new compounds with desired properties.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features allow it to interact with various biological targets, making it a candidate for drug development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of pharmaceutical agents.
Industry
In the industrial sector, this compound is used in the development of agrochemicals and materials science. Its stability and reactivity make it suitable for creating durable and effective products.
Mechanism of Action
The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride involves its interaction with specific molecular targets. The chlorine and trifluoromethyl groups enhance its binding affinity to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethanamine
- 3-Chloro-5-(trifluoromethyl)pyridine
- 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]thioethanamine
Uniqueness
Compared to similar compounds, 2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride is unique due to its quaternary ammonium structure. This feature enhances its solubility in water and its ability to interact with biological membranes, making it particularly useful in medicinal chemistry and biological research.
This detailed overview highlights the significance of this compound in various scientific domains, emphasizing its synthetic routes, chemical reactivity, applications, and unique properties
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylazanium;chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF3N2.ClH/c9-6-3-5(8(10,11)12)4-14-7(6)1-2-13;/h3-4H,1-2,13H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPAHUSHYKUMPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)CC[NH3+])C(F)(F)F.[Cl-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9Cl2F3N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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